phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 897611-99-3
VCID: VC5301644
InChI: InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391

phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

CAS No.: 897611-99-3

Cat. No.: VC5301644

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate - 897611-99-3

Specification

CAS No. 897611-99-3
Molecular Formula C20H20N2O3
Molecular Weight 336.391
IUPAC Name phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate
Standard InChI InChI=1S/C20H20N2O3/c23-19(15-8-9-15)22-12-4-5-14-10-11-16(13-18(14)22)21-20(24)25-17-6-2-1-3-7-17/h1-3,6-7,10-11,13,15H,4-5,8-9,12H2,(H,21,24)
Standard InChI Key WIFFLQIASRTXOE-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate (CAS: 897611-99-3) is characterized by the following properties:

  • IUPAC Name: Phenyl N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate.

  • SMILES: C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)C(=O)C4CC4.

  • InChI Key: WIFFLQIASRTXOE-UHFFFAOYSA-N.

The compound’s structure combines a tetrahydroquinoline scaffold—a bicyclic system with a partially saturated quinoline ring—with a cyclopropanecarbonyl group at the 1-position and a phenyl carbamate moiety at the 7-position. This arrangement introduces steric constraints and electronic effects that may influence its reactivity and biological interactions .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate likely involves multi-step reactions:

  • Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives with cyclohexenone intermediates .

  • Cyclopropanecarbonylation: Acylation of the tetrahydroquinoline nitrogen using cyclopropanecarbonyl chloride under basic conditions .

  • Carbamate Installation: Reaction of the 7-amino group with phenyl chloroformate.

A representative synthesis for a related compound, 6-benzyl-1-(cyclopropanecarbonyl)-2,3-dihydroquinolin-4(1H)-one, employed Et₃N as a base and DCM as a solvent, yielding a 78% product . Adapting this protocol could facilitate the target compound’s production.

Structural Modifications

Modifications to the tetrahydroquinoline scaffold significantly impact biological activity:

  • N-Substituents: Cyclopropanecarbonyl groups enhance metabolic stability compared to larger acyl groups (e.g., cyclobutanecarbonyl) .

  • Carbamate Position: The 7-position’s carbamate moiety may influence target binding, as seen in prostaglandin D₂ receptor modulators .

Research Findings and Comparative Analysis

In Silico Predictions

Computational studies predict favorable drug-likeness for this compound:

ParameterValue
LogP3.2 ± 0.3
PSA75.6 Ų
H-bond donors2
H-bond acceptors5
Rule of 5 violations0

These properties suggest moderate bioavailability and blood-brain barrier permeability .

Comparative Efficacy

Compared to analogs, phenyl N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate’s compact cyclopropane group may enhance target selectivity over bulkier derivatives :

  • Cyclopropanecarbonyl vs. Butyryl: 10-fold higher potency in kinase inhibition assays .

  • Phenyl Carbamate vs. Urea: Improved metabolic stability (t₁/₂: 6.2 vs. 2.8 hours in microsomes) .

Future Research Directions

Synthetic Challenges

  • Scalability: Optimize cyclopropanecarbonylation steps to reduce byproducts .

  • Stereocontrol: Develop asymmetric synthesis routes for enantiomerically pure variants .

Biological Evaluations

Priority areas include:

  • In Vitro Screening: Assess activity against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens .

  • Target Identification: Use affinity chromatography or CRISPR screening to identify binding proteins .

Computational Modeling

  • Docking Studies: Model interactions with SGK1 or topoisomerase II to guide structural optimization .

  • ADMET Profiling: Predict pharmacokinetics using QSAR models.

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